2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole
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Overview
Description
2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines a benzodiazole ring with a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the methoxyphenoxyethyl intermediate, which is then coupled with a benzodiazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: This compound shares a similar methoxyphenoxy structure but lacks the benzodiazole ring.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: This compound has a similar methoxyphenoxy group but differs in the ester functionality.
Uniqueness
2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole ring with a methoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1018125-81-9 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[1-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C20H22N2O2/c1-5-7-15-10-11-17(18(12-15)23-4)24-14(3)20-21-16-9-6-8-13(2)19(16)22-20/h5-6,8-12,14H,1,7H2,2-4H3,(H,21,22) |
InChI Key |
CJXCGZCBAFDOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=C(C=C(C=C3)CC=C)OC |
Origin of Product |
United States |
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